
(5-methoxy-6-methylpyridin-2-yl)methanol
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Overview
Description
(5-Methoxy-6-methylpyridin-2-yl)methanol is an organic compound belonging to the pyridine family It features a methoxy group at the fifth position, a methyl group at the sixth position, and a hydroxymethyl group at the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 2-chloro-5-methoxy-6-methylpyridine.
Reaction Steps:
Industrial Production Methods
Industrial production methods for (5-methoxy-6-methylpyridin-2-yl)methanol typically involve large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (5-Methoxy-6-methylpyridin-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or sodium hydride can be employed under appropriate conditions.
Major Products
Oxidation: The major products include (5-methoxy-6-methylpyridin-2-yl)aldehyde and (5-methoxy-6-methylpyridin-2-yl)carboxylic acid.
Reduction: The major products depend on the specific reducing agent and conditions but can include various alcohols and ethers.
Substitution: The products vary based on the nucleophile used, leading to a wide range of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-methoxy-6-methylpyridin-2-yl)methanol is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It serves as a precursor for the synthesis of bioactive molecules that may exhibit antimicrobial, anti-inflammatory, or anticancer activities.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its derivatives are employed in the manufacture of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of (5-methoxy-6-methylpyridin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The methoxy and hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- (5-Methoxy-2-methylpyridin-3-yl)methanol
- (5-Methoxy-6-ethylpyridin-2-yl)methanol
- (5-Methoxy-6-methylpyridin-3-yl)methanol
Uniqueness
(5-Methoxy-6-methylpyridin-2-yl)methanol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This positioning allows for selective reactions and interactions that are not possible with other similar compounds, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
1315364-70-5 |
---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.2 |
Purity |
95 |
Origin of Product |
United States |
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